9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy-
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Overview
Description
9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- is a synthetic organic compound belonging to the class of beta-carbolines Beta-carbolines are a group of alkaloids with a tricyclic structure comprising an indole ring system fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Pyridine Ring: The pyridine ring is then fused to the indole ring through cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the indole ring using methylation reactions.
Attachment of the Nonyloxy Group: The nonyloxy group is attached to the 7-position of the indole ring through etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and reaction time.
- Implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical processes.
DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription.
Comparison with Similar Compounds
Harmine: 7-Methoxy-1-methyl-9H-pyrido(3,4-b)indole, known for its psychoactive properties.
Norharmane: 9H-Pyrido(3,4-b)indole, a parent compound of beta-carbolines with various biological activities.
Uniqueness: 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- is unique due to the presence of the nonyloxy group at the 7-position, which imparts distinct chemical and biological properties compared to other beta-carbolines. This structural modification can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
63885-67-6 |
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Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-methyl-7-nonoxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C21H28N2O/c1-3-4-5-6-7-8-9-14-24-17-10-11-18-19-12-13-22-16(2)21(19)23-20(18)15-17/h10-13,15,23H,3-9,14H2,1-2H3 |
InChI Key |
ROIXAYSEECCGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Origin of Product |
United States |
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